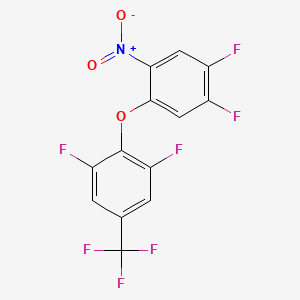

2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Description

This compound is a polyfluorinated aromatic derivative featuring a central benzene ring substituted with a trifluoromethyl group at position 5, two fluorine atoms at positions 1 and 3, and a phenoxy group at position 2. The phenoxy moiety itself is substituted with fluorine atoms at positions 4 and 5 and a nitro group at position 3. Such compounds are often explored for applications in agrochemicals or pharmaceuticals, leveraging their stability and bioactivity .

Properties

Molecular Formula |

C13H4F7NO3 |

|---|---|

Molecular Weight |

355.16 g/mol |

IUPAC Name |

2-(4,5-difluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H4F7NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |

InChI Key |

VAOBOWYJCJVPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])F)F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of the nitro group to a suitable aromatic precursor.

Fluorination: Substitution reactions to introduce fluorine atoms.

Ether Formation: Formation of the phenoxy linkage through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amines.

Substitution: The fluorine atoms can be substituted under specific conditions.

Coupling Reactions: The phenoxy group can participate in various coupling reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Palladium on carbon, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

Amines: From the reduction of the nitro group.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Catalysis: As a ligand in catalytic reactions.

Materials Science: In the development of fluorinated polymers.

Biology

Drug Development: Potential use in the synthesis of pharmaceuticals due to its unique structure.

Medicine

Imaging Agents: Fluorinated compounds are often used in medical imaging.

Industry

Electronics: In the production of high-performance materials for electronic devices.

Mechanism of Action

The mechanism of action for 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific enzymes or receptors.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic challenges : Multiple fluorine substituents could complicate purification or scale-up, as seen in ’s emphasis on instability during diamine synthesis .

- Pharmacological exploration: No direct evidence links this compound to cytotoxicity or DNA interaction, but its nitro group could be metabolized to reactive intermediates, warranting toxicity studies.

Biological Activity

2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms and a nitro group, suggests significant biological activity and reactivity. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : C13H4F7NO3

- Molecular Weight : 355.16 g/mol

- IUPAC Name : 2-(4,5-difluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

- CAS Number : 2244085-37-6

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Nitration : Introducing the nitro group to an appropriate aromatic precursor.

- Fluorination : Employing substitution reactions to add fluorine atoms.

- Ether Formation : Creating the phenoxy linkage through nucleophilic aromatic substitution.

The biological activity of 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is primarily influenced by its interactions at the molecular level:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes due to its structural characteristics.

- Receptor Binding : Its fluorinated structure may enhance binding affinity to biological receptors, impacting various signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Fluorinated compounds often show enhanced antimicrobial activity due to their lipophilicity and ability to disrupt cell membranes.

- Anticancer Activity : Some fluorinated compounds have been investigated for their potential in cancer therapies by targeting specific cancer cell pathways.

Case Studies

- Antimicrobial Activity : A study found that related nitrophenyl compounds exhibited significant antibacterial effects against Gram-positive bacteria. The introduction of fluorine atoms increased the lipophilicity and improved membrane penetration .

- Anticancer Research : In vitro studies demonstrated that certain fluorinated nitro compounds could induce apoptosis in cancer cell lines by activating caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,4-Difluoronitrobenzene | C7H4F2N2O2 | Antimicrobial, Anticancer |

| 1,3-Difluoro-5-(trifluoromethyl)benzene | C10H6F6 | Antioxidant properties |

The unique combination of multiple fluorine atoms and a nitro group in 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene enhances its reactivity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.